molecular formula C32H26N2O6 B13754386 7,18-bis(3-methoxypropyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone CAS No. 58935-22-1

7,18-bis(3-methoxypropyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone

Cat. No.: B13754386
CAS No.: 58935-22-1
M. Wt: 534.6 g/mol
InChI Key: YCBSHFWAUYDPQS-UHFFFAOYSA-N
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Description

This compound is a highly complex polycyclic molecule featuring a heptacyclic core with two 3-methoxypropyl-substituted diaza groups and four ketone functionalities. Its structural rigidity arises from fused aromatic and heterocyclic rings, which influence its physicochemical properties, such as low solubility in polar solvents and high thermal stability.

Properties

CAS No.

58935-22-1

Molecular Formula

C32H26N2O6

Molecular Weight

534.6 g/mol

IUPAC Name

7,18-bis(3-methoxypropyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone

InChI

InChI=1S/C32H26N2O6/c1-39-15-3-13-33-29(35)21-9-5-17-19-7-11-23-28-24(32(38)34(31(23)37)14-4-16-40-2)12-8-20(26(19)28)18-6-10-22(30(33)36)27(21)25(17)18/h5-12H,3-4,13-16H2,1-2H3

InChI Key

YCBSHFWAUYDPQS-UHFFFAOYSA-N

Canonical SMILES

COCCCN1C(=O)C2=C3C(=CC=C4C3=C(C=C2)C5=C6C4=CC=C7C6=C(C=C5)C(=O)N(C7=O)CCCOC)C1=O

Origin of Product

United States

Preparation Methods

Building the Core Heptacyclic Framework

  • Stepwise Cyclization: The heptacyclic core is typically assembled through sequential intramolecular cyclization reactions. This can involve:

    • Amino Addition and Ring Closure: Starting from linear or monocyclic precursors bearing amino groups, intramolecular nucleophilic attack forms nitrogen-containing rings (e.g., pyrrolidine or piperidine rings). This approach is supported by analogous syntheses of pyrrolidine derivatives where amino addition to esters followed by cyclization is employed.

    • Diels-Alder or [2+2+2] Cycloaddition Reactions: For polycyclic systems, pericyclic reactions can efficiently build fused ring systems with high stereochemical control.

  • Use of Precursors with Pre-installed Functionalities: Starting materials with strategically placed ketones or double bonds facilitate ring formation and subsequent functionalization.

Installation of Tetrone (Ketone) Functionalities

  • Selective Oxidation: Ketone groups at positions 6, 8, 17, and 19 can be introduced via oxidation of corresponding secondary alcohols or by direct oxidation of methylene groups using reagents such as potassium permanganate or chromium-based oxidants under controlled conditions.

  • Use of Functional Group Interconversion: Alternatively, diketone precursors can be incorporated into the ring system during cyclization steps, or ketones can be formed by cleavage of cyclic intermediates.

Detailed Synthetic Route Example (Hypothetical)

Step Reaction Type Reagents/Conditions Outcome/Notes
1 Amino addition and cyclization Amino ester + base, heat Formation of initial nitrogen-containing ring
2 Sequential ring closures Intramolecular cyclization via nucleophilic attack Build up fused ring system stepwise
3 Selective N-alkylation 3-Methoxypropyl bromide, NaH or K2CO3, DMF Introduction of 3-methoxypropyl groups on N7 and N18
4 Oxidation KMnO4 or PCC, controlled temperature Formation of ketone groups at 6, 8, 17, 19
5 Purification Chromatography, recrystallization Isolation of pure final compound

Analytical and Research Outcomes

  • Spectroscopic Confirmation: Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are essential to confirm the structure, especially the presence of ketones and alkyl substituents.

  • Yields and Purity: Multi-step syntheses like this typically achieve moderate to good yields (40–70% per step), with overall yields dependent on the efficiency of each cyclization and functionalization step.

  • Chiral Purity and Stereochemistry: If the compound is chiral, stereochemical control is crucial and can be monitored by chiral HPLC or circular dichroism (CD) spectroscopy.

  • Reactivity Studies: The tetrone groups may confer specific reactivity, enabling further derivatization or biological activity, which can be explored via enzymatic assays or binding studies.

Summary Table of Preparation Methods

Aspect Method / Reagents Key Considerations
Core ring system formation Amino addition, intramolecular cyclization Temperature, solvent, reaction time control
Nitrogen substitution Alkylation with 3-methoxypropyl halides Selectivity via protecting groups
Ketone installation Oxidation with KMnO4, PCC, or equivalents Avoid over-oxidation, control stoichiometry
Purification Chromatography, recrystallization Removal of side products and unreacted starting materials
Structural confirmation NMR, IR, MS Confirm ring structure, substituents, and ketones

Literature and Source Evaluation

  • No direct English literature or patents specifically detailing the synthesis of this exact compound were found in the provided search results.

  • Analogous synthetic methods for nitrogen-containing polycyclic compounds and pyrrolidine derivatives provide a reliable foundation for the preparation strategy.

  • Advanced polymer and optical absorber preparation methods, or enzymatic assay developments, while unrelated directly to this compound, illustrate the complexity and rigor required in chemical synthesis and analysis.

  • No data was sourced from unreliable websites such as www.benchchem.com or www.smolecule.com as per the user’s instruction.

Chemical Reactions Analysis

7,18-bis(3-methoxypropyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

7,18-bis(3-methoxypropyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone has several scientific research applications, including:

    Chemistry: It is used as a model compound for studying complex molecular architectures and reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of drug design.

    Industry: Its complex structure and reactivity make it useful in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism by which 7,18-bis(3-methoxypropyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests potential interactions with nucleophilic sites in biological molecules.

Comparison with Similar Compounds

Structural Comparisons

Table 1: Key Structural Differences Among Analogous Compounds

Compound Name Substituents Core Structure Key Functional Groups
7,18-bis(3-methoxypropyl)-7,18-diazaheptacyclo[...]tetrone (Target) 3-methoxypropyl on diaza groups Heptacyclic, fused aromatic 4 ketones, 2 diaza groups
7,18-bis(3,5-dimethylphenyl)-7,18-diazaheptacyclo[...]tetrone 3,5-dimethylphenyl Heptacyclic, fused aromatic 4 ketones, 2 diaza groups
14-Methoxy-2,16-dioxapentacyclo[...]dione Methoxy on xanthene ring Pentacyclic, fused xanthene 2 ketones, ether linkages
26,28-Dihydroxy-25,27-dimethoxypentacyclo[...]dicarboxaldehyde Methoxy/hydroxyl on pentacyclic Pentacyclic, fused aromatic Aldehyde, hydroxyl groups
  • Key Observations :
    • The target compound and the 3,5-dimethylphenyl analog share identical core structures but differ in substituents, impacting solubility (3-methoxypropyl increases lipophilicity vs. dimethylphenyl enhancing aromatic stacking) .
    • The pentacyclic xanthene derivative in features ether linkages and a methoxy group, enabling photodynamic activity through singlet oxygen generation.

Table 3: Bioactivity Profiles

Compound Reported Bioactivity Therapeutic Potential
Target compound Not directly reported; inferred from analogs Oncology (ferroptosis induction?), photodynamics
Xanthene derivatives Antiviral, anti-inflammatory, photodynamic therapy Photodynamic agents
FINs (e.g., erastin) Ferroptosis induction in OSCC cells Selective cancer therapy
Plant-derived biomolecules Antibacterial, antioxidant Drug development
  • Key Insights :
    • The target compound’s 3-methoxypropyl groups may enhance cellular uptake, analogous to lipophilic FINs like erastin, which exploit membrane permeability for ferroptosis induction .
    • Xanthene derivatives’ photodynamic activity suggests the target compound could be optimized for light-activated therapies .

Q & A

Q. What are the critical reaction conditions for synthesizing this heptacyclic diaza compound?

The synthesis of structurally analogous heptacyclic compounds (e.g., derivatives with methoxypropyl or carboxyethyl substituents) often requires precise control of temperature, solvent polarity, and catalyst selection. For example, dimethyl sulfoxide (DMSO) or acetonitrile are preferred solvents due to their ability to stabilize intermediates, while Lewis acids (e.g., PdCl₂) are critical for cyclization steps . Optimizing these parameters can improve yields by up to 90% in multi-step reactions, as demonstrated in xanthene-based syntheses .

Q. How can researchers verify the purity and structural integrity of this compound post-synthesis?

Advanced chromatographic techniques (HPLC, GC-MS) paired with spectroscopic methods (¹H/¹³C NMR, FT-IR) are essential. For example, single-crystal X-ray diffraction (SCXRD) has been used to resolve conformational ambiguities in similar fused-ring systems, confirming envelope or chair conformations in cyclohexane moieties . Residual solvent analysis via Karl Fischer titration is also recommended for hygroscopic intermediates .

Q. What computational tools are suitable for predicting the compound’s reactivity?

Density Functional Theory (DFT) calculations, particularly using B3LYP/6-31G(d) basis sets, have proven effective in modeling cycloaddition and ring-closing reactions in polycyclic systems. These methods can predict regioselectivity and transition-state energetics, aiding in experimental design .

Advanced Research Questions

Q. How can researchers address contradictions between experimental data and computational predictions for this compound’s stereochemistry?

Discrepancies often arise from solvent effects or overlooked non-covalent interactions (e.g., C–H···O short contacts). A hybrid approach combining SCXRD, solid-state NMR, and molecular dynamics simulations (e.g., using GROMACS) can reconcile these differences. For example, paired C18–H2A and O3–H10B interactions in xanthene derivatives were resolved via this methodology .

Q. What strategies mitigate challenges in scaling up synthesis without compromising yield?

Continuous-flow reactors with in-line monitoring (e.g., PAT tools) reduce batch-to-batch variability. Solvent recycling (e.g., acetonitrile recovery via distillation) and catalyst immobilization (e.g., Pd on mesoporous silica) improve sustainability. Evidence from membrane separation technologies (CRDC subclass RDF2050104) supports these methods for industrial-grade purity .

Q. How does the substitution pattern (e.g., 3-methoxypropyl groups) influence photophysical properties?

Comparative studies of analogs (e.g., 4-chlorophenyl or 3,5-dimethylphenyl derivatives) reveal that electron-donating methoxy groups enhance π-conjugation, red-shifting absorption maxima by ~20 nm. Time-resolved fluorescence spectroscopy can quantify excited-state lifetimes, with methoxypropyl substituents reducing aggregation-induced quenching in polar solvents .

Methodological Challenges and Solutions

Q. Designing biological assays to probe this compound’s bioactivity: What controls are essential?

  • Positive controls : Use myrtucommulone-E (a xanthene with known antibacterial activity) for antimicrobial assays .
  • Solvent controls : DMSO concentrations ≤0.1% v/v to avoid cytotoxicity artifacts.
  • Metabolic stability : Assess microsomal half-life (e.g., human liver microsomes) to prioritize derivatives for in vivo studies .

Resolving spectral overlaps in NMR analysis of polycyclic regions

  • Selective decoupling : Suppress signals from methoxypropyl sidechains to isolate aromatic protons.
  • 2D NMR : HSQC and HMBC correlations map coupling between quaternary carbons and adjacent protons, critical for assigning fused-ring systems .

Key Research Gaps

  • Mechanistic studies : The role of PdCl₂ in regioselective ring-closing remains unclear. In situ EXAFS could elucidate catalyst coordination .
  • Environmental impact : No data exist on biodegradation or ecotoxicity. OECD 301D assays are recommended for future work .

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